Chloramine

Description

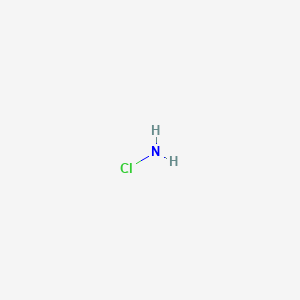

Structure

3D Structure

Properties

InChI |

InChI=1S/ClH2N/c1-2/h2H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHHCQZDFGDHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH2N, NH2Cl | |

| Record name | CHLORAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloramine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chloramine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023842, DTXSID00721369 | |

| Record name | Chloramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PUBCHEM_57347134 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

51.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloramine is a colorless to yellow liquid with a strong pungent odor. (NTP, 1992) | |

| Record name | CHLORAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992), Soluble in water, alcohol and ether, SOL IN COLD WATER, ETHER; VERY SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE | |

| Record name | CHLORAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW LIQUID, Colorless liquid | |

CAS No. |

10599-90-3, 12190-75-9 | |

| Record name | CHLORAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monochloramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10599-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PUBCHEM_57347134 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW8K411A1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-87 °F (NTP, 1992), -66 °C | |

| Record name | CHLORAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The pH-Dependent Stability of Aqueous Chloramine Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of chloramine in aqueous solutions, with a particular focus on the critical role of pH. Chloramines, essential disinfectants in water treatment and with potential applications in drug development, exhibit complex chemical behavior in water. Understanding their stability is paramount for ensuring efficacy, minimizing the formation of undesirable byproducts, and controlling their reactivity. This document details the kinetics of this compound decomposition, outlines experimental protocols for stability assessment, and visualizes the key chemical pathways involved.

Quantitative Analysis of this compound Stability

The stability of this compound is intrinsically linked to the pH of the aqueous solution, which dictates the equilibrium between monothis compound (NH₂Cl), dithis compound (NHCl₂), and trithis compound (NCl₃), and governs their respective decomposition rates. The following tables summarize key quantitative data on the pH-dependent stability of chloramines.

Table 1: Speciation of Chloramines at Different pH Values

| pH Range | Predominant this compound Species | Notes |

| > 8.5 | Monothis compound (NH₂Cl) | Formation is optimal around pH 8.3.[1] Relatively stable. |

| 6.5 - 8.5 | Monothis compound and Dithis compound | Typical pH range for drinking water treatment.[1][2] |

| 4.0 - 6.0 | Dithis compound (NHCl₂) | Dithis compound formation is favored.[1] |

| < 4.4 | Trithis compound (NCl₃) | Trithis compound becomes the dominant species.[1] |

Table 2: pH-Dependent Decomposition of Chloramines

| This compound Species | pH Condition | Decomposition Pathway | Rate Dependence |

| Monothis compound | Neutral to Mildly Alkaline (pH ≤ 11) | Slow decomposition to dinitrogen and ammonium (B1175870) chloride.[3] | The rate of autodecomposition increases as pH decreases.[1][4] |

| Monothis compound | Acidic (pH ≈ 3–4) | Acid-catalyzed disproportionation to dithis compound.[5] | The reaction is second-order and involves the protonated and unprotonated forms of monothis compound.[5][6][7] |

| Dithis compound | General | Less stable than monothis compound under most practical conditions. | Decomposition accelerates as pH increases. |

| Trithis compound | General | Irreversible decomposition. | The rate constants for decomposition increase with pH.[8] |

Table 3: Kinetic Data for this compound Reactions

| Reaction | pH | Rate Constant (k) | Temperature (°C) | Reference |

| Monothis compound Disproportionation (MCA + HMCA) | < 5 | 335.3 ± 11.8 M⁻¹s⁻¹ | 25.0 | [Fehér et al., 2019][5][7] |

| Monothis compound Half-life | 7.5 | > 300 hours | 4 | [Vikesland et al., 2001][1] |

| Monothis compound Half-life | 7.5 | 75 hours | 35 | [Vikesland et al., 2001][1] |

| Trithis compound Decomposition | 6.0 - 7.0 | 6.3 - 8.1 x 10⁻³ min⁻¹ | Not Specified | [Pincovschi et al.][8] |

Experimental Protocols

Accurate assessment of this compound stability requires robust experimental protocols. The following sections detail methodologies for the preparation of this compound solutions and their subsequent stability analysis.

Preparation of Monothis compound Stock Solution

This protocol is designed to produce a solution where monothis compound is the predominant species.

Materials:

-

Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach or standardized solution)

-

Ammonium chloride (NH₄Cl)

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Deionized water

-

Amber glass bottles

Procedure:

-

Prepare dilute solutions of sodium hypochlorite and ammonium chloride in deionized water.

-

To prevent the formation of dithis compound and trithis compound, ensure a Cl₂/N molar ratio of 1:1.2.[9]

-

Slowly add the sodium hypochlorite solution to the ammonium chloride solution under constant, vigorous stirring.[10]

-

Immediately adjust the pH of the resulting solution to between 8 and 9 using 1 M NaOH.[9] This pH range is optimal for monothis compound formation and stability.[1][9]

-

Age the stock solution in a sealed amber glass bottle with no headspace for at least one hour in the dark at a controlled temperature (e.g., 25°C) to ensure the reaction goes to completion.[9]

-

Standardize the concentration of the monothis compound solution using a suitable analytical method before use.

Determination of this compound Concentration and Stability

The stability of this compound solutions is assessed by monitoring the concentration of the this compound species over time at a constant temperature and pH.

Methods for this compound Analysis:

-

DPD Colorimetric Method: This is a common and relatively simple method for determining total and free chlorine, from which the combined chlorine (this compound) concentration can be calculated.[11][12]

-

Free Chlorine: N,N-diethyl-p-phenylenediamine (DPD) indicator is added to the sample. In the absence of iodide ions, it reacts instantly with free chlorine to produce a red color, which is measured spectrophotometrically at 515 nm.[12]

-

Monothis compound: Subsequent addition of a small, controlled amount of potassium iodide (KI) catalytically causes monothis compound to react with DPD, intensifying the red color.

-

Dithis compound: Further addition of a larger excess of KI allows for the determination of dithis compound.

-

-

Amperometric Titration: This is a more precise method, particularly suitable for laboratory settings.[13]

-

Free Chlorine: Titration is performed at a pH of 6.5–7.5, where chloramines react slowly.

-

Chloramines: The sample is then acidified to a pH of 3.5–4.5, and in the presence of potassium iodide, the chloramines are titrated.

-

Stability Study Protocol:

-

Prepare a series of buffered aqueous solutions at the desired pH values.

-

Add a known volume of the standardized this compound stock solution to each buffered solution to achieve the target initial concentration.

-

Store the solutions in sealed, dark containers at a constant temperature.

-

At regular time intervals, withdraw an aliquot from each solution.

-

Immediately determine the concentration of the specific this compound species using one of the analytical methods described above.

-

Plot the concentration of the this compound species as a function of time for each pH value to determine the decay kinetics.

Visualization of this compound Chemistry

The following diagrams, generated using Graphviz (DOT language), illustrate the key pH-dependent pathways of this compound formation and decomposition in aqueous solutions.

This compound Speciation Equilibrium

This diagram shows the equilibrium between ammonia, hypochlorous acid, and the different this compound species, which is highly dependent on pH.

Caption: pH-dependent equilibrium of this compound species.

Monothis compound Decomposition Pathways

This diagram illustrates the two primary decomposition pathways for monothis compound, which are dictated by the pH of the solution.

References

- 1. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]

- 2. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monothis compound - Wikipedia [en.wikipedia.org]

- 4. waterrf.org [waterrf.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism of monothis compound disproportionation under acidic conditions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]

- 9. researchgate.net [researchgate.net]

- 10. lume.ufrgs.br [lume.ufrgs.br]

- 11. Testing for Monothis compound [watertestsystems.com.au]

- 12. scispace.com [scispace.com]

- 13. How to Test for this compound in Your Water - Olympian Water Testing, LLC [olympianwatertesting.com]

An In-depth Technical Guide to Chloramine Decomposition: Pathways and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramines, particularly monochloramine (NH₂Cl), are widely utilized as secondary disinfectants in drinking water distribution systems due to their greater stability and lower tendency to form regulated disinfection byproducts compared to free chlorine. However, the inherent instability of chloramines leads to their gradual decomposition, a process influenced by a complex interplay of chemical and physical factors. Understanding the pathways and kinetics of this compound decomposition is crucial for maintaining an effective disinfectant residual, minimizing the formation of undesirable byproducts, and ensuring water quality and safety. This technical guide provides a comprehensive overview of the core principles governing this compound decomposition, targeted at professionals in research, water quality management, and drug development who require a deep understanding of aqueous chlorine chemistry.

Core Decomposition Pathways of Chloramines

The decomposition of monothis compound is not a simple, single-step reaction but rather a network of competing and sequential reactions that lead to the formation of dithis compound (NHCl₂), nitrogen trichloride (B1173362) (NCl₃), and ultimately, nitrogen gas, ammonia, and other inorganic and organic byproducts. The speciation and concentration of these chloramines are highly dependent on factors such as pH, temperature, and the initial chlorine-to-ammonia ratio.

Autodecomposition (Self-Decomposition)

Monothis compound can decompose through a second-order reaction with itself, which is a key pathway for its decay in water systems. This process is generally accepted to proceed through the formation of dithis compound and ammonia.

The overall stoichiometry for the autodecomposition of monothis compound is:

3NH₂Cl → N₂ + NH₃ + 3H⁺ + 3Cl⁻

This reaction is significantly influenced by pH, with the rate increasing as the pH decreases.[1]

Disproportionation Reactions

Under acidic conditions (typically pH < 4), monothis compound undergoes disproportionation to form dithis compound.[2] Dithis compound can then further disproportionate to form nitrogen trichloride, especially at very low pH.

2NH₂Cl + H⁺ ⇌ NHCl₂ + NH₄⁺

3NHCl₂ + H⁺ ⇌ 2NCl₃ + NH₄⁺

These reactions are reversible, and the equilibrium is strongly shifted by pH.

Hydrolysis

Chloramines can undergo hydrolysis to release hypochlorous acid (HOCl), which can then participate in other reactions. The extent of hydrolysis is generally low but can be a contributing factor to the overall decay.

NH₂Cl + H₂O ⇌ NH₃ + HOCl

The following diagram illustrates the central pathways of this compound decomposition.

Kinetics of this compound Decomposition

The rate of this compound decomposition is influenced by several key parameters, with pH and temperature being the most significant. The presence of other substances, such as natural organic matter (NOM), bromide, and nitrite, can also accelerate the decay.

Influence of pH

pH is a critical factor controlling both the speciation of chloramines and their decomposition rates. Generally, monothis compound decay is faster at lower pH values.[1] This is largely due to the acid-catalyzed disproportionation of monothis compound to the less stable dithis compound.

Influence of Temperature

As with most chemical reactions, the rate of this compound decomposition increases with temperature. The temperature dependence of the reaction rates can be described by the Arrhenius equation, and the activation energies for various decomposition reactions have been determined experimentally.

The following diagram illustrates the logical relationship between key factors and the rate of this compound decomposition.

Quantitative Kinetic Data

The following tables summarize key kinetic parameters for various this compound reactions reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions.

Table 1: Rate Constants for Monothis compound Disproportionation

| Reaction | Rate Constant (k) | Temperature (°C) | Ionic Strength (M) | Conditions | Reference |

| NH₂Cl + H⁺ → Products | 335.3 ± 11.8 M⁻¹s⁻¹ | 25.0 | 1.0 (NaClO₄) | pH < 4 | [2] |

| Acid-catalyzed decomposition | kₕ = 2.5 x 10⁷ M⁻²h⁻¹ | - | - | - | [2] |

Table 2: Activation Energies for this compound Reactions

| Reaction | Activation Energy (Ea) | Temperature Range (°C) | Reference |

| Monothis compound disproportionation | 14.1 kcal mol⁻¹ | - | [2] |

| Monothis compound + H₂O₂ | 51.5 ± 3.7 kJ mol⁻¹ | 11.4 - 37.9 | [3] |

| Dithis compound + H₂O₂ | 75.8 ± 5.1 kJ mol⁻¹ | 35.0 - 55.0 | [3] |

Experimental Protocols for Studying this compound Decomposition

The study of this compound decomposition kinetics and pathways relies on a combination of sophisticated experimental techniques and analytical methods.

Kinetic Studies using Stopped-Flow Spectrophotometry

Objective: To measure the rates of rapid this compound reactions, such as disproportionation or reactions with other species.

Methodology:

-

Instrumentation: A stopped-flow spectrophotometer equipped with a UV-Vis detector is used. This instrument allows for the rapid mixing of two reactant solutions and the immediate monitoring of changes in absorbance at a specific wavelength.

-

Reagents:

-

Stock solutions of monothis compound, dithis compound, or other reactants are prepared and their concentrations are accurately determined.

-

Buffers are used to maintain a constant pH throughout the experiment.

-

A quenching agent may be necessary to stop the reaction at specific time points for further analysis.

-

-

Procedure:

-

The reactant solutions are loaded into the drive syringes of the stopped-flow instrument.

-

The instrument rapidly injects and mixes the reactants in an observation cell.

-

The change in absorbance over time is recorded at a wavelength where one of the reactants or products has a distinct absorbance maximum (e.g., ~245 nm for monothis compound, ~298 nm for dithis compound).

-

The kinetic data (absorbance vs. time) is then fitted to an appropriate rate law (e.g., first-order, second-order) to determine the rate constant of the reaction.[2][3]

-

-

Data Analysis: The rate constant is determined by analyzing the kinetic traces. For a pseudo-first-order reaction, a plot of ln(Aₜ - A∞) versus time will be linear, and the slope will be equal to -k'. The second-order rate constant can then be calculated from the pseudo-first-order rate constants obtained at various concentrations of the excess reactant.

The following diagram outlines the workflow for a typical stopped-flow kinetics experiment.

Analytical Methods for this compound Speciation

Accurate quantification of the different this compound species (monothis compound, dithis compound, and nitrogen trichloride) is essential for understanding decomposition pathways.

Table 3: Common Analytical Methods for this compound Analysis

| Method | Principle | Application | Advantages | Limitations |

| DPD Colorimetric Method | N,N-diethyl-p-phenylenediamine (DPD) reacts with chloramines to produce a colored product, the intensity of which is proportional to the concentration. | Routine monitoring of total and free chlorine, and can be adapted for monothis compound and dithis compound. | Simple, rapid, and suitable for field use.[4][5] | Interference from other oxidants and organic chloramines. Differentiation of species requires careful control of reagents and pH.[6] |

| Amperometric Titration | The sample is titrated with a reducing agent, and the endpoint is detected by a change in the electric current. | Precise quantification of this compound species. | High accuracy and precision.[4] | More complex and time-consuming than colorimetric methods; requires specialized equipment. |

| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange column, followed by detection. | Can be used to measure chlorite (B76162) and chlorate, which are potential byproducts. | High sensitivity and specificity for certain inorganic anions.[4] | Not a direct measurement for chloramines themselves. |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | Used for the analysis of volatile byproducts and can be adapted for the determination of dithis compound and nitrogen trichloride.[7][8] | Highly sensitive and specific for volatile compounds. | Requires derivatization for non-volatile species and sophisticated instrumentation. |

| Indophenol Method | Monothis compound reacts with phenol (B47542) to form indophenol, a blue-colored compound. | Specific for the determination of monothis compound. | High specificity for monothis compound, minimizing interference from organic chloramines.[9] | Reaction can be slow and is pH-sensitive. |

Conclusion

The decomposition of chloramines in aqueous environments is a multifaceted process governed by a series of interconnected chemical reactions. The pathways and kinetics of this decomposition are critically dependent on water quality parameters, most notably pH and temperature. A thorough understanding of these processes, facilitated by advanced experimental techniques such as stopped-flow spectrophotometry and a suite of robust analytical methods, is paramount for optimizing disinfection strategies, ensuring the stability of water quality in distribution systems, and minimizing the formation of harmful disinfection byproducts. For researchers and professionals in related fields, a deep appreciation of this compound chemistry is essential for developing innovative water treatment technologies and ensuring the safety and quality of our water resources.

References

- 1. [Kinetics of monothis compound decay in disinfection of drinking water] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of monothis compound disproportionation under acidic conditions - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT03789F [pubs.rsc.org]

- 3. Kinetic study of the reactions between this compound disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Test for this compound in Your Water - Olympian Water Testing, LLC [olympianwatertesting.com]

- 5. cdn.hach.com [cdn.hach.com]

- 6. Chloramination in Drinking Water: Understanding Its Process - Palintest [palintest.com]

- 7. city.osaka.lg.jp [city.osaka.lg.jp]

- 8. researchgate.net [researchgate.net]

- 9. MyHach - Customer Service [waterqualitygroup.my.site.com]

An In-depth Technical Guide to the Laboratory Synthesis of Chloramine (Monochloramine)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of chloramine (NH₂Cl) for laboratory applications. It covers the fundamental chemical principles, detailed experimental protocols, quantitative data, and analytical methods necessary for the safe and effective preparation of this compound solutions.

Introduction and Chemical Principles

Monothis compound is a versatile reagent utilized in various chemical processes, including disinfection, organic synthesis as an aminating agent, and as a key intermediate in the production of hydrazine (B178648) via the Raschig process.[1][2] While it is commonly generated in situ for large-scale applications, preparing stable, well-characterized solutions is essential for controlled laboratory experiments.[3]

The primary and most accessible method for synthesizing this compound in a laboratory setting is the reaction of ammonia (B1221849) (NH₃) with sodium hypochlorite (B82951) (NaOCl) in a dilute aqueous solution.[1][2]

Core Reaction: NH₃ + NaOCl → NH₂Cl + NaOH

The acting chlorinating agent in this reaction is hypochlorous acid (HOCl), which is generated from the protonation of hypochlorite.[2] The reaction's success and selectivity hinge on careful control of several parameters, most critically the pH.

1.1 The Critical Role of pH

The reaction must be conducted in a slightly alkaline medium, ideally between pH 8.5 and 11.[2] This pH range is crucial for several reasons:

-

Maximizing Yield: At lower pH values, ammonia is protonated to form the non-reactive ammonium (B1175870) ion (NH₄⁺).[2]

-

Preventing Side Reactions: At acidic pH levels (pH 3-5), the formation of dithis compound (NHCl₂) and nitrogen trichloride (B1173362) (NCl₃) is favored.[1] These byproducts are less stable and can be explosive in pure form.

1.2 Stability and Decomposition

Aqueous this compound solutions are moderately stable but will slowly decompose. In neutral or mildly alkaline conditions (pH ≤ 11), the net decomposition reaction is: 3NH₂Cl → N₂ + NH₄Cl + 2HCl

However, this decomposition is slow; a 0.1 M this compound solution in water shows only a few percent decomposition over several weeks.[1] Pure this compound is unstable and explosive.[3] The main cause of concentration loss in a laboratory setting is often evaporation, necessitating the use of closed systems for storage and handling.[4]

Visualized Pathways and Workflows

Chemical Synthesis Pathway

The following diagram illustrates the fundamental reaction for producing monothis compound.

Caption: Core chemical reaction for the synthesis of monothis compound.

Experimental Synthesis Workflow

This workflow outlines the key steps for the laboratory preparation and analysis of a this compound solution.

Caption: Step-by-step workflow for this compound synthesis and handling.

Detailed Experimental Protocol

This protocol describes the laboratory-scale synthesis of a dilute aqueous this compound solution. Safety is paramount; consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

3.1 Materials and Equipment

-

Ammonium chloride (NH₄Cl), analytical grade

-

Sodium hypochlorite (NaOCl) solution, ~10-15% (commercial bleach, check for purity and absence of surfactants)

-

Sodium hydroxide (NaOH), 1 M solution

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or high-quality pH indicator strips

-

Dropping funnel

-

Beakers and Erlenmeyer flasks

-

Volumetric flasks and pipettes

-

Amber glass storage bottle

3.2 Preparation of Reagent Solutions

-

Ammonia Solution Preparation: To minimize the handling of concentrated ammonia gas, an ammonia solution can be prepared from ammonium chloride. For a target concentration, dissolve the required mass of NH₄Cl in deionized water. Adjust the pH to the desired alkaline range (9-10) using 1 M NaOH to deprotonate the ammonium ions to free ammonia.

-

Hypochlorite Solution: Dilute the commercial sodium hypochlorite solution with cold deionized water to the desired working concentration. It is critical to determine the exact concentration of the stock hypochlorite solution before use, typically via iodometric titration.

3.3 Synthesis Procedure

-

Place the prepared ammonia solution in an Erlenmeyer flask equipped with a magnetic stir bar and place it in an ice bath. Allow the solution to cool to between 0-5 °C.[5] For higher concentrations, temperatures as low as -20 °C may be required to limit degradation.[6]

-

Cool the prepared sodium hypochlorite solution in a separate ice bath.

-

Once both solutions are cooled, place the flask containing the ammonia solution on the magnetic stirrer within the ice bath.

-

Slowly add the cold sodium hypochlorite solution to the stirring ammonia solution dropwise using a dropping funnel. A mole ratio of ammonia to sodium hypochlorite of approximately 2:1 is preferred.[5]

-

Continuously monitor the pH of the reaction mixture. Maintain the pH between 8.5 and 11 by adding drops of 1 M NaOH if necessary.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.

-

Transfer the resulting this compound solution to a pre-chilled, sealed amber glass bottle for storage. Store in a refrigerator to maximize stability.

Quantitative Data Summary

The yield and final concentration of this compound are highly dependent on the precise reaction conditions. The following table summarizes quantitative data reported in various synthesis protocols.

| Parameter | Value | Conditions | Source(s) |

| Reaction Yield | 95.3% | [NH₄Cl]/[NaOCl] ratio of 1.1; Temp: -8 °C | [7] |

| Reaction Yield | 95% | [Total Ammonia]/[ClO⁻] ratio of 2.7; Temp: -20 to -30 °C | [6] |

| Reaction Yield | 73% | 3.45% NH₃, 12% NaOCl; Temp: -2 to +5 °C | [5] |

| Final Concentration | ~2.2 mol L⁻¹ (11.4%) | High-grade NaOCl (~104 chlorometric degrees) reacted with NH₃/NH₄Cl mixture | [6] |

| Final Concentration | Up to 7.6% | NH₃/NaOCl mole ratio of ~2:1; Temp: -10 to +20 °C | [5] |

| Aqueous Stability | A few percent loss over several weeks | 0.1 M solution at neutral or mildly alkaline pH | [1] |

| pH for Formation | 8.5 - 11 | Required to maximize monothis compound and prevent di/trithis compound formation | [2] |

| Optimal NH₃:NaOCl Ratio | ~2:1 | Higher ratios do not significantly increase yield | [5] |

Analytical Methods for Quantification

To verify the concentration of the prepared this compound solution, several analytical methods can be employed.

-

DPD Colorimetric Method: This is a common and accessible method. N,N-diethyl-p-phenylenediamine (DPD) is used as an indicator. In the absence of iodide, DPD reacts instantly with free chlorine. Subsequent addition of a small amount of potassium iodide (KI) catalyzes the reaction with monothis compound, producing a red color whose intensity is proportional to the concentration and can be measured with a spectrophotometer or colorimeter.[3]

-

Amperometric Titration: This method can differentiate between free chlorine and chloramines. Free chlorine is titrated at a pH of 6.5–7.5. The this compound content is then determined by adding potassium iodide and titrating at a pH between 3.5 and 4.5.[3]

References

- 1. Monothis compound - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. This compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. lume.ufrgs.br [lume.ufrgs.br]

- 5. US3254952A - Preparation of this compound - Google Patents [patents.google.com]

- 6. US6222071B1 - Synthesis method for solution with high grade this compound - Google Patents [patents.google.com]

- 7. US7045659B2 - Process for the synthesis of monothis compound - Google Patents [patents.google.com]

In Situ Generation of Chloramine for Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The in situ generation of chloramine and its derivatives has emerged as a powerful strategy in modern organic synthesis. This approach circumvents the challenges associated with the isolation and handling of often unstable and hazardous N-chloro compounds, while offering a versatile platform for a range of synthetic transformations. This guide provides a comprehensive overview of the core methodologies for the in situ generation of this compound, detailing experimental protocols, quantitative data, and key reaction pathways.

Core Methodologies for In Situ this compound Generation

The in situ formation of this compound typically involves the reaction of an amine source with an electrophilic chlorine-donating reagent. The choice of reagents and reaction conditions is dictated by the specific application and the nature of the substrate.

From Ammonia (B1221849) and Hypochlorite (B82951)

The reaction between ammonia and sodium hypochlorite is a well-established method for generating monothis compound (NH₂Cl) in aqueous solutions.[1][2] This method is particularly advantageous for its cost-effectiveness and atom economy.[1][3] Continuous-flow systems have proven to be highly effective for this process, allowing for safe and reliable on-demand generation of this compound for immediate use in subsequent reactions.[1][3]

From Amines and N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a widely used reagent for the in situ generation of N-chloroamines from primary and secondary amines.[4][5] This method is highly versatile and applicable to a broad range of amine substrates. The reaction is typically fast and efficient, proceeding under mild conditions. Photochemical methods, in particular, have utilized NCS for the in situ formation of N-chloroamines, which are then converted to aminium radicals for C-H amination reactions.[5]

This compound-T as a Precursor

This compound-T, a stable, commercially available solid, serves as a convenient precursor for the in situ generation of a reactive chlorinating and aminating species.[6][7] It is widely employed in various transformations, including the synthesis of aziridines and the aminochlorination of olefins.[8][9]

Quantitative Data on In Situ this compound Reactions

The efficiency of in situ this compound generation and subsequent reactions is highly dependent on the specific methodology and substrates. The following tables summarize key quantitative data from the literature.

| Reaction Type | Amine Source | Chlorine Source | Catalyst/Conditions | Substrate | Product | Yield (%) | Reference |

| C-H Amination | Secondary Amine | NCS | Photocatalyst, Acid, Light | Arene | Arylated Amine | up to 94% | |

| Aziridination | This compound-T | - | Iodine | Olefin | Aziridine | up to 91% | [10] |

| Aziridination | This compound-T | - | Manganese-porphyrin complex | Olefin | Aziridine | up to 93% | [11] |

| Amination | N-Chloroamine | - | TMEDA | Aryl Grignard Reagent | Arylamine | up to 93% | [12] |

| Amide Synthesis | N,N'-dialkyl-N-chloramine | - | t-BuO₂H oxidant | Anisaldehyde | Amide | - | [1] |

| Imine Synthesis | N-chloroamine | - | Base | - | Imine | - | [1][13] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the in situ generation of this compound.

General Procedure for Photochemical C-H Amination of Arenes

This protocol is based on the work of Leonori and coworkers.[5]

Materials:

-

Secondary amine (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Arene (5.0 equiv)

-

Photocatalyst (e.g., Ru(bpy)₃Cl₂) (1-2 mol%)

-

Acid (e.g., HClO₄ or MeSO₃H)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Photochemical reactor (e.g., with a suitable light source like a compact fluorescent lamp)

Procedure:

-

In a reaction vessel, dissolve the secondary amine and NCS in the anhydrous solvent. Stir the mixture at room temperature for a predetermined time to ensure the in situ formation of the N-chloroamine.

-

Add the arene and the photocatalyst to the reaction mixture.

-

Add the acid to the mixture.

-

Irradiate the reaction mixture with the light source at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography to obtain the desired arylated amine.

Continuous-Flow Synthesis of N-Chloroamines

This procedure is a generalized representation based on continuous-flow methodologies.[1][4][13]

Materials:

-

Amine solution in an organic solvent

-

Aqueous sodium hypochlorite (NaOCl) solution

-

Continuous-flow reactor setup (including pumps, T-mixer, reactor coil or CSTR, and back-pressure regulator)

Procedure:

-

Prepare a solution of the amine in a suitable organic solvent (e.g., toluene, dichloromethane).

-

Prepare an aqueous solution of sodium hypochlorite.

-

Set up the continuous-flow reactor system.

-

Pump the amine solution and the aqueous NaOCl solution at defined flow rates into a T-mixer to initiate the biphasic reaction.

-

The resulting emulsion flows through a reactor coil or a continuous stirred-tank reactor (CSTR) with a specific residence time to ensure complete conversion.

-

The output from the reactor, containing the N-chloroamine in the organic phase, can be directly used in a subsequent telescoped reaction or collected after phase separation.

Aziridination of Olefins using this compound-T

This protocol is a general procedure for the iodine-catalyzed aziridination.[10]

Materials:

-

Olefin (1.0 equiv)

-

This compound-T trihydrate (1.2 equiv)

-

Iodine (catalytic amount, e.g., 10 mol%)

-

Solvent (e.g., acetonitrile)

-

Aqueous buffer solution

Procedure:

-

To a solution of the olefin in the solvent, add this compound-T trihydrate and a catalytic amount of iodine.

-

Add the aqueous buffer to the reaction mixture.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, perform a standard work-up, which may include quenching with aqueous sodium thiosulfate (B1220275) to remove excess iodine.

-

Extract the product with an organic solvent and purify by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows in the in situ generation and application of this compound.

Caption: General workflow for in situ this compound generation and reaction.

Caption: Pathway for photochemical C-H amination of arenes.

Caption: Schematic of a continuous-flow setup for N-chloroamine synthesis.

Safety Considerations

The in situ generation of chloramines, while mitigating the hazards of isolating these compounds, still requires careful handling and a thorough risk assessment.[14][15][16]

-

Instability: N-chloroamines can be unstable and potentially explosive, especially in concentrated form or when heated.[4][10] The use of continuous-flow reactors is highly recommended as it minimizes the volume of the hazardous intermediate at any given time.[1][4]

-

Exothermic Reactions: The formation of N-chloroamines can be exothermic.[4] Adequate temperature control is crucial to prevent runaway reactions. Continuous-flow systems offer superior heat transfer capabilities compared to batch reactors.[4]

-

Toxicity: Chlorinating agents like NCS and sodium hypochlorite are corrosive and toxic. This compound itself is also a hazardous substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

Reagent Handling: Care should be taken when handling reagents. For instance, anhydrous this compound-T has been reported to decompose explosively and should be prepared in minimal amounts with appropriate safety shields.[10]

-

Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.

By adhering to these safety precautions and utilizing modern synthetic methodologies like continuous-flow chemistry, the in situ generation of this compound can be a safe and efficient tool for a wide range of organic transformations.

References

- 1. A general and atom-efficient continuous-flow approach to prepare amines, amides and imines via reactive N-chloramines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. youtube.com [youtube.com]

- 6. This compound-T - Wikipedia [en.wikipedia.org]

- 7. This compound-T, N-chloro tosylamide sodium salt [organic-chemistry.org]

- 8. Stereoselective aziridination of cyclic allylic alcohols using this compound-T - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines [organic-chemistry.org]

- 13. A general and atom-efficient continuous-flow approach to prepare amines, amides and imines via reactive N-chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. orgsyn.org [orgsyn.org]

- 15. thieme.de [thieme.de]

- 16. orgsyn.org [orgsyn.org]

toxicology of chloramine and its byproducts in cell cultures

An In-Depth Technical Guide to the Toxicology of Chloramine and its Byproducts in Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, particularly monothis compound (NH₂Cl), is widely used as a secondary disinfectant in public water systems due to its stability and reduced formation of regulated disinfection byproducts (DBPs) compared to free chlorine.[1] However, this compound and its subsequent byproducts, such as organic N-chloramines, are not devoid of biological activity and can react with organic matter to form compounds with potential cytotoxic and genotoxic effects.[2][3] Understanding the toxicological profile of these substances at the cellular level is critical for assessing potential health risks and for drug development professionals who may encounter these compounds or their mechanisms of action in broader toxicological screenings.

This technical guide provides a comprehensive overview of the toxicology of this compound and its byproducts in in vitro cell culture models. It details the mechanisms of toxicity, summarizes quantitative data, outlines key experimental protocols for assessment, and visualizes the cellular signaling pathways affected by exposure.

Primary Mechanism of Toxicity: Oxidative Stress

The primary mechanism of this compound-induced cellular toxicity is the induction of oxidative stress. Monothis compound and its derivatives are potent oxidizing agents.[4] This activity is largely attributed to their ability to generate reactive oxygen species (ROS) and react directly with cellular components.[4]

-

Reaction with Biomolecules: Chloramines readily react with biological molecules, with a particular preference for thiol groups (in cysteine residues) and methionine residues within proteins.[5] This can lead to enzyme inactivation and disruption of protein structure and function.

-

Depletion of Cellular Antioxidants: A hallmark of this compound-induced oxidative stress is the depletion of intracellular glutathione (B108866) (GSH), a critical non-enzymatic antioxidant that protects cells from ROS-induced damage.[2][4] Loss of cellular GSH compromises the cell's ability to neutralize free radicals, leading to damage to lipids, proteins, and DNA.[4]

-

ROS Generation: Treatment of cells with monothis compound leads to a measurable increase in intracellular ROS levels, which precedes cell death.[4] This surge in ROS is a key trigger for subsequent downstream events, including the activation of stress-related signaling pathways and the initiation of apoptosis.

Quantitative Toxicology Data

The following tables summarize the available quantitative data on the cytotoxic and genotoxic effects of this compound and its byproducts in various mammalian cell culture models.

Table 1: Cytotoxicity of Monothis compound and Related Compounds

| Compound | Cell Line | Exposure Time | Endpoint | Value | Citation |

| Monothis compound | PC12 (Rat Pheochromocytoma) | Not Specified | Apoptosis Induction | 100 µM | [4] |

| Monothis compound | Caco-2 (Human Colorectal Cancer) | Not Specified | Inhibition of Cell Viability | 14-61% at 10-200 µM | [6] |

| Monothis compound | Jurkat T cells (Human Leukemia) | Not Specified | Inhibition of Etoposide-induced Apoptosis | 70 µM | [7] |

| This compound-T | Human Fibroblasts | 5-20 minutes | Cell Viability | >90% at 200 ppm | [8] |

| This compound-T | Human Fibroblasts | 3 minutes | Cell Viability | ~70% at 300 ppm | [8] |

| Organic N-Chloramines (various) | Mammalian Cells | Not Specified | Cytotoxicity | Observed at µM concentrations | [2] |

Table 2: Genotoxicity of Monothis compound and its Byproducts

| Compound | Cell Line / System | Assay | Endpoint | Value / Result | Citation |

| Monothis compound | Rabbit Gastric Mucosal Cells | DNA Fragmentation Assay | DNA Damage | EC₅₀ = 3.2 µM | [7] |

| Monothis compound | Human Stomach Cancer Cells | Not Specified | DNA Double-Strand Breaks | Observed | [9] |

| Monothis compound | In Vitro Bacterial Assays | Mutagenicity Assay | Mutagenicity | Weakly mutagenic | [9][10] |

| Organic N-Chloramines (four specific compounds) | Mammalian Cells | Micronucleus Test | Genotoxicity | Genotoxic at µM concentrations | [2] |

Key Signaling Pathways in this compound Toxicology

This compound-induced oxidative stress triggers several critical cellular signaling pathways that determine the fate of the cell, including adaptation, apoptosis, or inflammation.

Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress from this compound exposure disrupts this interaction. Taurine this compound, a physiological derivative, has been shown to oxidize critical thiol groups on Keap1, leading to the release of Nrf2.[1] Once free, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and enzymes involved in glutathione synthesis.[1][11]

Inhibition of NF-κB Pro-inflammatory Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli typically trigger the degradation of IκBα, allowing NF-κB to move to the nucleus and activate inflammatory gene expression. Cell-permeable chloramines introduce an inhibitory control on this pathway. They can oxidize a critical methionine residue on IκBα, rendering it resistant to degradation.[2] This prevents NF-κB from translocating to the nucleus, thereby down-regulating the inflammatory response.

Activation of MAPK Stress-Response Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that respond to a wide variety of extracellular stimuli, including oxidative stress.[5][12] The three major MAPK families are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[13] The oxidative stress induced by this compound exposure is a known activator of these pathways.[12][14] Activation of ASK1 (a MAP3K) by ROS can lead to the subsequent phosphorylation and activation of both JNK and p38, which in turn can trigger apoptosis. The ERK pathway can also be activated, often playing a pro-survival role, though its function is context-dependent.[13][15]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess the toxicology of this compound and its byproducts.

General Experimental Workflow

The assessment of this compound toxicology in cell cultures typically follows a standardized workflow, from initial cell culture and exposure to the final data analysis. This ensures reproducibility and comparability of results.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into insoluble purple formazan (B1609692) crystals.[16][17]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[18][19]

-

Compound Preparation and Exposure: Prepare fresh serial dilutions of monothis compound in appropriate cell culture medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing the test concentrations. Include untreated control wells (medium only) and blank wells (medium without cells).[18]

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[20]

-

MTT Addition: Add 10 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS, final concentration 0.5 mg/mL) to each well.[16]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[16][19]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[18]

-

Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[16]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Express the viability of treated cells as a percentage of the untreated control cells. Calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%) using appropriate software.

Protocol: Alkaline Comet Assay for Genotoxicity

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][21] Damaged DNA migrates further in an electric field, creating a "comet" shape.

-

Cell Preparation and Treatment: Culture and treat cells with various concentrations of this compound for a specific duration (e.g., 2-24 hours). Harvest the cells via trypsinization and resuspend in ice-cold PBS to obtain a single-cell suspension.[21]

-

Slide Preparation: Mix approximately 10,000 cells with low-melting-point (LMP) agarose (B213101) (at ~37°C) and quickly pipette the mixture onto a microscope slide pre-coated with normal-melting-point agarose. Cover with a coverslip and allow the gel to solidify on ice.[22][23]

-

Cell Lysis: Gently remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind DNA nucleoids.[22][23]

-

DNA Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Let the slides sit for 20-40 minutes to allow the DNA to unwind.[22]

-

Electrophoresis: Apply a voltage to the buffer for 20-30 minutes at 4°C. The fragmented, negatively charged DNA will migrate from the nucleoid towards the anode.[22]

-

Neutralization and Staining: Gently remove the slides and wash them three times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide) to each slide.[22]

-

Visualization and Scoring: Visualize the slides using a fluorescence microscope. Score the comets using specialized imaging software. A common metric is "% DNA in the tail," which is proportional to the amount of DNA damage.[1]

Conclusion

The in vitro toxicology of this compound and its byproducts is primarily driven by their capacity to induce oxidative stress, leading to the depletion of cellular antioxidants and damage to vital macromolecules. This oxidative insult triggers complex signaling cascades, including the protective Nrf2 antioxidant response and the pro-inflammatory NF-κB pathway, which this compound can uniquely inhibit. At sufficient concentrations, the cumulative damage results in cytotoxicity and genotoxicity, manifesting as reduced cell viability and DNA strand breaks. The standardized protocols provided herein offer robust methods for quantifying these effects, enabling researchers and drug development professionals to effectively evaluate the cellular impacts of these compounds and to better understand the broader mechanisms of oxidative stress-induced pathology.

References

- 1. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 2. In vitro toxicity and genotoxicity assessment of disinfection by-products, organic N-chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHO cell cytotoxicity and genotoxicity analyses of disinfection by-products: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of monothis compound toxicity on PC12 cells and protective effect of tocopherol via antioxidative function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Monothis compound suppresses the proliferation of colorectal cancer cell line Caco-2 by both apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Bactericidal and cytotoxic effects of this compound-T on wound pathogens and human fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Inorganic chloramines: a critical review of the toxicological and epidemiological evidence as a basis for occupational exposure limit setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Low extracellular pH induces activation of ERK 2, JNK, and p38 in A431 and Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of organochlorine insecticides on MAP kinase pathways in human HaCaT keratinocytes: key role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. bds.berkeley.edu [bds.berkeley.edu]

- 19. atcc.org [atcc.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

Chloramine's Covalent Embrace: An In-depth Technical Guide to its Interactions with Biological Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine, a ubiquitous disinfectant and a key mediator of inflammation-induced oxidative stress, engages in a complex and often deleterious dance with the essential macromolecules of life. This technical guide provides a comprehensive exploration of the chemical interactions between this compound and proteins, nucleic acids, and lipids. Understanding these fundamental reactions is critical for researchers in fields ranging from toxicology and environmental science to drug development and clinical research, where the impact of this compound-induced modifications can have profound biological consequences. This document summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways affected by this compound's reactive nature.

Interaction with Proteins: A Tale of Targeted Modifications

This compound and its parent compound, hypochlorous acid (HOCl), readily react with the amino acid residues of proteins, leading to a variety of modifications that can alter protein structure and function. The primary targets are nucleophilic amino acid side chains, with reaction rates varying significantly depending on the specific residue and the local protein environment.

Quantitative Data on Reaction Kinetics

The reactivity of this compound and HOCl with amino acids has been quantified through various kinetic studies. The following tables summarize the second-order rate constants for these reactions, providing a basis for predicting the primary sites of protein modification.

| Amino Acid Residue | Reactant | Rate Constant (M⁻¹s⁻¹) | pH | Reference |

| Cysteine | HOCl | ~1 x 10⁸ | 7.4 | |

| Methionine | HOCl | ~1 x 10⁷ - 10⁸ | 7.4 | [1] |

| Tryptophan | HOCl | ~1 x 10⁵ | 7.4 | [1] |

| Tyrosine | HOCl | ~1 x 10⁴ | 7.4 | [1] |

| Valine | Chlorine | 5.4 x 10⁴ | 2.8 | |

| N-monochlorovaline | Chlorine | 4.9 x 10² | 2.8 | [2] |

| Taurine | Taurine this compound | 39 | 7.4 | [3] |

| Glycine | Glycine this compound | - | - | [4] |

| N-acetyl-lysine | N-acetyl-lysine this compound | - | - | [4] |

Table 1: Second-order rate constants for the reaction of various amino acids with chlorinating species.

| Reactant | Substrate | Rate Constant (M⁻¹s⁻¹) | pH | Reference |

| Taurine this compound | 5-thio-2-nitrobenzoic acid | 970 | 7.4 | [3] |

| Taurine this compound | GSH | 115 | 7.4 | [3] |

| Taurine this compound | Ascorbate (B8700270) | 13 | 7.4 | [3] |

| Monothis compound | Hydrogen Peroxide | ~10⁻² | - | [5] |

| Dithis compound | Hydrogen Peroxide | ~10⁻⁵ | - | [5] |

Table 2: Second-order rate constants for the reaction of chloramines with various biological molecules.

Experimental Protocols

This technique is employed to measure the rapid reaction rates between this compound and amino acids.

Methodology:

-

Reagent Preparation: Prepare solutions of the this compound (e.g., monothis compound) and the target amino acid in a buffered solution at the desired pH.

-

Instrument Setup: Utilize a stopped-flow spectrophotometer. The two reactant solutions are rapidly mixed in a mixing chamber.

-

Data Acquisition: The reaction is monitored by observing the change in absorbance at a specific wavelength over a short time scale (milliseconds to seconds). For monothis compound, the decay can be monitored around 245 nm.

-

Kinetic Analysis: The resulting kinetic traces are fitted to appropriate rate equations (e.g., pseudo-first-order conditions if one reactant is in excess) to determine the second-order rate constant.[5][6][7]

Mass spectrometry (MS) is a powerful tool for identifying the specific sites and types of this compound-induced protein modifications.

Methodology:

-

Sample Preparation:

-

Expose the protein of interest to this compound under controlled conditions.

-

Remove excess this compound, often by buffer exchange using spin filters.

-

Denature the protein (e.g., with urea (B33335) or SDC buffer).

-

Crucially, avoid standard reduction and alkylation steps using reagents like DTT and iodoacetamide, as these can lead to the loss of chlorinated residues. [8][9] TCEP and 2-chloroacetamide (B119443) can be used as an alternative.[8][9]

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against a protein database to identify peptides.

-

Specifically search for mass shifts corresponding to chlorination (e.g., +34 Da for the addition of a chlorine atom to tyrosine, replacing a hydrogen).

-

Manual validation of fragmentation spectra is essential to confirm the modification site.[8][9]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic study of the reactions between this compound disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of monothis compound formation rate constants with stopped-flow spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Double-Edged Sword: An In-depth Technical Guide to the Photochemical Properties of Chloramine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical properties of chloramine and its derivatives. In an era where light-activated processes are increasingly harnessed in fields ranging from water treatment to targeted drug delivery, a thorough understanding of the interaction between photons and these nitrogenous compounds is paramount. This document consolidates key quantitative data, details essential experimental methodologies, and visually maps the intricate reaction pathways, offering a foundational resource for professionals engaged in advanced chemical and biomedical research.

Core Photochemical Parameters

The photochemical behavior of a compound is fundamentally dictated by its ability to absorb light and the efficiency with which that absorbed energy is used to drive chemical reactions. For chloramines and their derivatives, the key parameters are the molar absorption coefficient (ε), which quantifies the probability of light absorption at a specific wavelength, and the quantum yield (Φ), which represents the efficiency of a particular photochemical event per absorbed photon.

Inorganic Chloramines

Inorganic chloramines, including monothis compound (NH₂Cl), dithis compound (NHCl₂), and trithis compound (NCl₃), are widely studied due to their significance in water disinfection. Their photochemical properties are crucial for understanding their fate in sunlit environments and in UV-based water treatment processes.

Table 1: Molar Absorption Coefficients (ε) of Inorganic Chloramines in Aqueous Solution

| Compound | Wavelength (nm) | Molar Absorptivity (M⁻¹ cm⁻¹) | Reference |

| Monothis compound (NH₂Cl) | 245 (λₘₐₓ) | 461 | [1] |

| Dithis compound (NHCl₂) | 222 | Strong Absorber | [1] |

| 254 | Weaker Absorber | [1] | |

| 282 | Weaker Absorber | [1] | |

| Trithis compound (NCl₃) | 222 | Strong Absorber | [1] |

| 254 | Weaker Absorber | [1] | |

| 282 | Weaker Absorber | [1] |

Table 2: Apparent Quantum Yields (Φ) for the Photodegradation of Inorganic Chloramines in Aqueous Solution

| Compound | Wavelength (nm) | Quantum Yield (mol/Einstein) | Reference |

| Monothis compound (NH₂Cl) | 222 | 3.46 | [2] |

| 254 | 0.62 | [2] | |

| 282 | 0.21 | [2] | |

| Dithis compound (NHCl₂) | 222 | 2.26 | [2] |

| 254 | 1.80 | [2] | |

| 282 | 2.25 | [2] | |

| Trithis compound (NCl₃) | 222 | 0.58 | [2] |

| 254 | 1.85 | [2] | |

| 282 | 9.50 | [2] |

Note: Quantum yields greater than 1.0 suggest the involvement of chain reactions in the photodecay process.[2]

Organic Chloramines

Organic chloramines, formed from the reaction of chlorine with organic nitrogen compounds such as amino acids and pharmaceuticals, are a diverse group of molecules. Their photochemical properties are of increasing interest due to their potential role in disinfection byproduct formation and their application in targeted therapies. Quantitative data for organic chloramines are more sparse in the literature compared to their inorganic counterparts.

Table 3: Photochemical Data for Selected Organic Chloramines

| Compound | Wavelength (nm) | Observation | Reference |

| N-chloro-α-amino acids | Not specified | Undergo competitive degradation via concerted Grob fragmentation and β-elimination. | [3] |

| N-chloropiperidine | Visible Light | Degraded via photocatalysis, generating hydroxyl and superoxide (B77818) radicals. | [4] |

| N-chlorosuccinimide (NCS) | Below 320 | Strong electronic transitions in the aromatic ring. | [5] |

| Sarcosine-derived this compound | 254 | UV photolysis accelerates decomposition and induces N-Cl bond cleavage. | [6] |

| N-chloro-amino acids (branched-chain) | Not specified | Decomposition proceeds via spontaneous and OH⁻ assisted pathways. | [7] |

Experimental Protocols

Accurate and reproducible experimental design is the cornerstone of photochemical research. This section provides detailed methodologies for key experiments cited in the study of this compound photochemistry.

Preparation of Inorganic this compound Stock Solutions

Objective: To prepare fresh, concentrated stock solutions of monothis compound, dithis compound, and trithis compound for photochemical experiments.

Materials:

-

Sodium hypochlorite (B82951) (NaOCl) solution (reagent grade)

-

Ammonium (B1175870) chloride (NH₄Cl) (reagent grade)

-

Sodium hydroxide (B78521) (NaOH) (1 M)

-

Hydrochloric acid (HCl) (1 M)

-

Deionized water

-

Amber glass bottles

-

Magnetic stirrer and stir bar

Procedure for Monothis compound (NH₂Cl):

-

Prepare dilute solutions of NaOCl and NH₄Cl in deionized water.

-

To prevent the formation of dithis compound and trithis compound, adjust the pH of the ammonium chloride solution to between 8 and 9 using 1 M NaOH.[8]

-

Slowly add the NaOCl solution to the pH-adjusted NH₄Cl solution under constant stirring. A Cl₂/N molar ratio of 1:1.2 is recommended.[8]

-

Age the resulting solution in a sealed, headspace-free amber glass bottle for at least one hour in the dark to ensure complete formation of monothis compound.[8]

-

Standardize the monothis compound concentration using a DPD colorimetric method or spectrophotometrically by measuring its absorbance at 245 nm (ε = 461 M⁻¹ cm⁻¹).

Procedure for Dithis compound (NHCl₂) and Trithis compound (NCl₃):

-

The formation of dithis compound and trithis compound is favored at lower pH values and higher chlorine-to-nitrogen ratios.

-

To generate dithis compound, the pH of the reaction mixture should be adjusted to below 5.5.

-

For trithis compound, a significant excess of chlorine and a more acidic pH are required.

-

Due to their lower stability, these solutions should be prepared fresh immediately before use and their concentrations confirmed by a suitable analytical method such as membrane introduction mass spectrometry (MIMS).

UV Photolysis of Aqueous this compound Solutions

Objective: To irradiate this compound solutions with a controlled dose of UV light to study their photodecay kinetics and product formation.

Materials:

-

UV light source (e.g., low-pressure mercury lamp, excimer lamp)

-

Collimating device

-

Quartz cuvettes (UV-transparent)

-

Magnetic stirrer and stir bar

-

Actinometer solution (e.g., potassium ferrioxalate) for light intensity measurement

-

This compound stock solution

-

Buffer solutions (e.g., phosphate, borate)

Procedure:

-

Light Source Calibration: Determine the incident photon flux (I₀) of the UV lamp at the desired wavelength using a chemical actinometer. A detailed protocol for potassium ferrioxalate (B100866) actinometry is provided in section 2.3.

-

Sample Preparation: Prepare the this compound solution of the desired concentration in a suitable buffer. The buffer should be chosen to maintain a constant pH without interfering with the photochemical reactions.

-

Irradiation:

-

Fill a quartz cuvette with the this compound solution and seal it to prevent volatilization of reactants and products.[1]

-

Place the cuvette in the collimated UV beam path. Ensure the solution is well-mixed using a small magnetic stir bar.

-

Irradiate the solution for specific time intervals.

-

-

Sample Analysis: At each time point, withdraw a small aliquot of the solution and analyze for the concentration of the parent this compound and any photoproducts using appropriate analytical techniques (see section 2.4).

-